Betonicine
Overview
Description
Betonicine is a natural product extensively researched for its pharmacological properties. This compound is found in plants of the Lamiaceae family, including the popular herb Betonica officinalis . This compound is known for its wide range of bioactivities, including anti-inflammatory, antioxidant, and anti-cancer properties . Chemically, it is a hydroxycinnamic acid amide with the formula C7H13NO3 .
Mechanism of Action
Betonicine is a natural product found in plants of the Lamiaceae family, including the popular herb, Betonica officinalis . It is a hydroxycinnamic acid amide with the chemical formula C7H13NO3 . This compound has been extensively researched for its pharmacological properties and is known to possess a wide range of bioactivities .
Target of Action
This compound’s primary targets are pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in lipopolysaccharide-stimulated macrophages . These cytokines play a crucial role in the body’s immune response to infection and injury.
Mode of Action
This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This interaction results in a reduction of inflammation, making this compound a potent anti-inflammatory agent .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity . Furthermore, this compound protects against oxidative damage to cells by upregulating the expression of cellular antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Its anti-inflammatory activity results in a reduction of inflammation in various conditions . Its antioxidant activity helps prevent oxidative stress-related diseases . Additionally, this compound has been shown to possess anti-cancer activity against a variety of cancer cells by inducing apoptosis (programmed cell death) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to protect Bacillus subtilis against extremes in osmolarity and growth temperatures . This suggests that this compound’s effectiveness may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Betonicine plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with the enzyme proline dehydrogenase, which catalyzes the oxidation of proline to pyrroline-5-carboxylate. This compound acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions . Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, influencing cellular responses to environmental changes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the expression of stress-responsive genes, thereby promoting cell survival under adverse conditions . Moreover, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways, such as the tricarboxylic acid cycle and glycolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This leads to the activation of transcription factors that regulate the expression of target genes involved in stress response and metabolic regulation . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proline dehydrogenase, thereby modulating metabolic flux and cellular energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced stress tolerance and improved metabolic efficiency . The temporal dynamics of this compound’s effects may vary depending on the specific experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to promote cell survival and enhance stress tolerance without causing any adverse effects . At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are maximized at intermediate doses, while higher doses result in diminishing returns and potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the proline metabolism pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, influencing the conversion of proline to other metabolites . This compound also affects metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and glycolysis, thereby impacting overall cellular energy production and metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The transport and distribution of this compound are influenced by its chemical properties, including its hydrophilicity and charge . Additionally, this compound’s interaction with transporters and binding proteins can affect its localization and accumulation within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize to the cytoplasm, mitochondria, and other organelles involved in metabolic processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for this compound’s role in modulating cellular metabolism and stress response .
Preparation Methods
Betonicine can be extracted from plants using various methods, including solvent extraction, leaching, and microwave-assisted extraction . The synthetic routes for this compound involve the use of hydroxycinnamic acid derivatives and amines under specific reaction conditions . Industrial production methods focus on optimizing these extraction and synthesis processes to ensure high yield and purity .
Chemical Reactions Analysis
Betonicine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various hydroxycinnamic acid derivatives and amides .
Scientific Research Applications
Betonicine has numerous scientific research applications across various fields:
Chemistry: Used as a model compound for studying hydroxycinnamic acid amides and their derivatives.
Biology: Investigated for its role in plant stress responses and as a cell protectant.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Betonicine is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine . it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties . Similar compounds include:
Caffeoylputrescine: Known for its antioxidant properties.
Feruloyltyramine: Exhibits anti-inflammatory and antioxidant activities.
This compound’s unique structure and bioactivities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNWAHDYFVYIKH-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@H]1C(=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965830 | |
Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betonicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
515-25-3 | |
Record name | Betonicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betonicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-trans)-2-carboxylato-4-hydroxy-1,1-dimethylpyrrolidinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETONICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA654632Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Betonicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
Record name | Betonicine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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